molecular formula C8H8N6O4 B14707736 Pyrazinetetracarboxamide CAS No. 22051-80-5

Pyrazinetetracarboxamide

Cat. No.: B14707736
CAS No.: 22051-80-5
M. Wt: 252.19 g/mol
InChI Key: VAPLSNGCBVVBQG-UHFFFAOYSA-N
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Description

Historical Context of Pyrazine (B50134) Derivatives in Chemical Science

Pyrazine and its derivatives have a rich history in chemical science, with their presence identified in a wide array of natural and synthetic contexts. The pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms in a 1,4 arrangement, is a fundamental heterocyclic structure. britannica.comwikipedia.org These compounds are naturally occurring in various plants, animals, and even microorganisms, where they often contribute to the aroma and flavor of foods. researchgate.net The industrial production of pyrazine derivatives has been driven by their applications in the fragrance, flavor, and pharmaceutical industries. researchgate.net

The synthesis of pyrazines dates back to the 19th century, with some of the earliest methods still in use today. wikipedia.org Over the years, numerous synthetic routes have been developed to create a diverse range of pyrazine derivatives with tailored properties. researchgate.net These derivatives have found applications in various fields, including as anticancer, anti-inflammatory, and antibacterial agents. nih.govmdpi.com The versatility of the pyrazine core structure allows for extensive functionalization, leading to a broad spectrum of chemical and biological activities. nih.gov

Significance of Amide Functionality in Molecular Design

The amide functional group, characterized by a carbonyl group linked to a nitrogen atom, is of paramount importance in the design of molecules with specific functions. numberanalytics.comajchem-a.com This group is a cornerstone of peptide and protein chemistry, forming the peptide bonds that link amino acids together. quicktakes.ioresearchgate.net The stability of the amide bond under physiological conditions makes it a reliable and crucial linkage in a vast number of biological and synthetic molecules. numberanalytics.com

One of the key features of the amide group is its ability to participate in hydrogen bonding, acting as both a hydrogen bond donor and acceptor. numberanalytics.comajchem-a.com This property is critical for establishing specific interactions with biological targets and for dictating the three-dimensional structure of molecules. numberanalytics.com In drug design, the incorporation of amide groups can significantly influence a compound's pharmacokinetic properties, including its solubility and stability, thereby enhancing its effectiveness. quicktakes.ionumberanalytics.com The conformational flexibility around the amide bond, despite its planar nature, allows for a range of spatial arrangements that can be optimized for binding to different biological sites. numberanalytics.com

Overview of Pyrazinetetracarboxamide as a Multidentate Ligand Framework

This compound emerges as a particularly interesting molecule by combining the pyrazine core with four amide functionalities. This unique structure positions it as a powerful multidentate ligand, capable of binding to metal ions through multiple coordination sites. The nitrogen atoms within the pyrazine ring and the oxygen and nitrogen atoms of the amide groups can all potentially participate in coordination.

This multidentate nature allows this compound to form stable and well-defined complexes with various metal ions. The resulting coordination compounds and metal-organic frameworks (MOFs) have shown potential in diverse applications, including catalysis and materials science. acs.orgacs.orgnih.govnih.gov The rigid and predictable geometry of the pyrazine core, combined with the hydrogen-bonding capabilities of the amide groups, provides a robust framework for the construction of complex supramolecular architectures. acs.org

A notable example is the formation of a dipalladium(II) complex with a derivative of this compound. acs.orgacs.org In this complex, the ligand acts as a "duplex" pincer, binding to two palladium ions in a tridentate fashion through the pyrazine nitrogen and deprotonated amide nitrogens. acs.orgacs.org This demonstrates the ligand's ability to organize metal centers in close proximity, a feature that is highly desirable for creating catalysts and functional materials. The study of such complexes provides valuable insights into the coordination chemistry of this compound and its potential for creating novel materials with tailored properties. acs.orgacs.org

PropertyDescription
Ligand Type Multidentate, Pincer
Coordination Sites Pyrazine Nitrogens, Amide Oxygens, Amide Nitrogens
Key Feature Forms stable complexes with metal ions
Applications Catalysis, Materials Science, Supramolecular Chemistry

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22051-80-5

Molecular Formula

C8H8N6O4

Molecular Weight

252.19 g/mol

IUPAC Name

pyrazine-2,3,5,6-tetracarboxamide

InChI

InChI=1S/C8H8N6O4/c9-5(15)1-2(6(10)16)14-4(8(12)18)3(13-1)7(11)17/h(H2,9,15)(H2,10,16)(H2,11,17)(H2,12,18)

InChI Key

VAPLSNGCBVVBQG-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(C(=N1)C(=O)N)C(=O)N)C(=O)N)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Ligand Design

Established Synthetic Routes for Pyrazinetetracarboxamide

The synthesis of this compound can be approached through both conventional and modern synthetic techniques, each offering distinct advantages in terms of reaction conditions and efficiency.

Conventional Reaction Pathways

The traditional synthesis of this compound typically commences from pyrazine-2,3,5,6-tetracarboxylic acid. A common strategy involves the conversion of the carboxylic acid groups into more reactive species, such as acid chlorides, to facilitate amidation. For instance, pyrazine-2,3,5,6-tetracarboxylic acid can be treated with a chlorinating agent like thionyl chloride to form the corresponding pyrazinetetracarbonyl tetrachloride. This highly reactive intermediate can then be reacted with ammonia (B1221849) to yield the desired this compound.

Alternatively, the tetraester of pyrazine-2,3,5,6-tetracarboxylic acid, such as tetramethyl pyrazine-2,3,5,6-tetracarboxylate, can serve as a precursor. nih.govchemicalbook.com This ester can be synthesized by reacting pyrazinetetracarboxylic acid with the corresponding alcohol, for example, methanol (B129727) in the presence of a catalyst like hydrogen chloride. nih.gov The subsequent ammonolysis of the tetraester, through reaction with ammonia, affords this compound. This two-step process, while effective, often requires stringent reaction conditions.

A review of pyrazine (B50134) synthesis indicates that classical preparations often involve the condensation of 1,2-dicarbonyl compounds with 1,2-diaminoalkanes to form a dihydropyrazine, which is then oxidized. chemicalbook.com While this is a general route to the pyrazine core, the synthesis of the fully substituted this compound requires starting materials that are appropriately functionalized.

Mechanochemical Synthesis Approaches

In recent years, mechanochemistry has emerged as a powerful, green alternative for the synthesis of amides, offering advantages such as reduced solvent usage, shorter reaction times, and milder conditions. acs.orgnih.govresearchgate.net The direct amidation of esters using ball milling is a particularly relevant technique for the preparation of this compound. acs.org This method involves the milling of an ester with an amine in the presence of a sub-stoichiometric amount of a base, such as potassium tert-butoxide. acs.org This approach has been successfully applied to a wide range of substrates, including heteroaromatic esters like those derived from pyrazine. acs.org

A specific mechanochemical method for the synthesis of primary amides from esters utilizes calcium nitride as an ammonia source. acs.orgnih.govresearchgate.net This process involves ball milling the ester with calcium nitride and ethanol, often with a catalyst like indium chloride, to produce the corresponding primary amide in good yields. acs.org This technique is compatible with a variety of functional groups and can maintain the stereochemical integrity of the starting materials. acs.orgnih.gov The general procedure for this mechanochemical synthesis is outlined in the table below.

StepProcedure
1. Charging the Mill The ester (e.g., tetraethyl pyrazine-2,3,5,6-tetracarboxylate), calcium nitride (Ca₃N₂), a catalyst (e.g., InCl₃), and a small amount of a liquid grinding assistant (e.g., ethanol) are added to a stainless steel milling jar with a grinding ball.
2. Milling The jar is sealed and subjected to high-frequency vibration in a ball mill for a specified duration.
3. Work-up The contents of the milling jar are washed with an organic solvent (e.g., ethyl acetate) and water. The organic and aqueous layers are separated, and the aqueous layer is further extracted with the organic solvent.
4. Isolation The combined organic fractions are dried and the solvent is removed under vacuum to yield the primary amide product.

Table 1: General Procedure for the Mechanochemical Synthesis of Primary Amides. acs.org

Functionalization Strategies for this compound Derivatives

Introduction of Pendant Arms and Substituents

A key functionalization strategy involves the introduction of pendant arms by substituting the hydrogen atoms of the amide groups. This is typically achieved by reacting the this compound precursor, often the tetra-acid chloride, with a primary amine bearing the desired functional group.

A notable example is the synthesis of N²,N³,N⁵,N⁶-tetrakis(pyridin-2-ylmethyl)pyrazine-2,3,5,6-tetracarboxamide. acs.orgnih.gov In this case, the pendant arms are pyridin-2-ylmethyl groups, which introduce additional nitrogen donor sites. The synthesis involves the reaction of pyrazine-2,3,5,6-tetracarbonyl tetrachloride with 2-(aminomethyl)pyridine. acs.org This approach allows for the creation of multidentate ligands with specific coordination geometries. The synthesis of various substituted pyrazinecarboxamides has been reported, demonstrating the versatility of this approach for introducing a wide range of substituents. rsc.orgwhitman.edu

Microwave-assisted synthesis has also been employed for the preparation of substituted pyrazole (B372694) derivatives, a technique that could potentially be adapted for the efficient synthesis of functionalized pyrazinetetracarboxamides. libretexts.orgspectrabase.com

Influence of Hydrophilic and Hydrophobic Chains on Ligand Behavior

The introduction of hydrophilic or hydrophobic chains onto the this compound scaffold can profoundly influence the solubility and self-assembly properties of the resulting ligands and their metal complexes.

Hydrophilic chains , such as those containing polyethylene (B3416737) glycol (PEG) or hydroxyl groups, can enhance the water solubility of the ligand. This is particularly important for potential applications in biological systems. While specific examples for this compound are not extensively documented, the general principles of using hydrophilic ligands are well-established in coordination chemistry. mdpi.com For instance, pyridine (B92270) and pyrazine alcohol-based ligands are known for their good water solubility due to their polar N and OH groups. mdpi.com

Hydrophobic chains , such as long alkyl or fluorinated chains, can be introduced to increase the lipophilicity of the ligand. This can be desirable for applications in organic electronics or for creating materials that are soluble in non-polar organic solvents. The synthesis of organosoluble and hydrophobic polyimides derived from a diamine containing pyridine rings demonstrates the successful incorporation of hydrophobic character into complex aromatic structures. thegoodscentscompany.com The principles of using hydrophobic interactions to drive the formation of gels and other supramolecular structures are also well-documented for other platinum(II) pyrazine complexes. researchgate.net

The strategic balance between hydrophilic and hydrophobic character is crucial in designing ligands for specific applications, influencing everything from crystal packing to interactions with biological membranes.

Advanced Characterization of this compound Ligand Architectures

A comprehensive understanding of the structure and properties of this compound and its derivatives relies on a suite of advanced characterization techniques.

X-ray Crystallography is a cornerstone technique for elucidating the precise three-dimensional structure of these molecules in the solid state. For example, the crystal structures of N²,N³,N⁵,N⁶-tetrakis(pyridin-2-ylmethyl)pyrazine-2,3,5,6-tetracarboxamide and its pyridin-4-ylmethyl analogue have been determined, revealing detailed information about their molecular conformation and intermolecular interactions, such as hydrogen bonding. acs.orgnih.gov The crystal structure of tetraethyl pyrazine-2,3,5,6-tetracarboxylate has also been reported, providing insight into the precursor's geometry. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for characterizing the structure of these compounds in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.net For the N²,N³,N⁵,N⁶-tetrakis(pyridin-2-ylmethyl)pyrazine-2,3,5,6-tetracarboxamide derivative, the following ¹³C NMR chemical shifts have been reported in DMSO-d₆: 164.5, 158.9, 149.7, 146.3, 137.6, 123.2, 122.2, and 45.3 ppm. acs.org NMR data for the parent pyrazine molecule is also well-documented, with the ¹H NMR spectrum in CDCl₃ showing a singlet at 8.590 ppm and the ¹³C NMR spectrum showing a signal at approximately 145 ppm. chemicalbook.comchemicalbook.comspectrabase.comspectrabase.comslideshare.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of N²,N³,N⁵,N⁶-tetrakis(pyridin-2-ylmethyl)pyrazine-2,3,5,6-tetracarboxamide shows characteristic bands for N-H stretching (around 3279 cm⁻¹) and C=O stretching of the amide groups (around 1672 cm⁻¹). acs.org

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compounds. libretexts.org The fragmentation pattern can offer valuable clues about the structure of the molecule. whitman.eduresearchgate.netspectrabase.com

Below is a table summarizing the characterization data for a functionalized this compound derivative.

CompoundTechniqueKey FindingsReference
N²,N³,N⁵,N⁶-tetrakis(pyridin-2-ylmethyl)pyrazine-2,3,5,6-tetracarboxamideX-ray CrystallographyMonoclinic space group P2₁/n. Reveals molecular conformation and hydrogen bonding network. acs.orgnih.gov
¹³C NMR (DMSO-d₆)δ (ppm): 164.5, 158.9, 149.7, 146.3, 137.6, 123.2, 122.2, 45.3 acs.org
IR (KBr)ν (cm⁻¹): 3279 (N-H stretch), 1672 (C=O stretch) acs.org

Table 2: Characterization Data for a Functionalized this compound.

Coordination Chemistry of Pyrazinetetracarboxamide Ligands

Complexation with Transition Metal Ions

The coordination of pyrazinetetracarboxamide ligands to transition metals is a robust area of research, driven by the potential applications of the resulting complexes in catalysis, materials science, and medicinal chemistry. ncn.gov.plnih.govmdpi.com The electronic and steric properties of the ligand can be readily tuned by modifying the substituent groups on the amide nitrogens, influencing the stability and geometry of the metal complexes.

Palladium(II) Coordination Chemistry

Palladium(II) complexes of this compound have been a subject of significant interest due to the formation of unique pincer-type structures. acs.orgrsc.orgacs.orgrsc.org These complexes often exhibit high stability and have potential applications in catalysis. rsc.orgacs.orgrsc.org

Tetraethylpyrazine-2,3,5,6-tetracarboxamide has been shown to form a dipalladium(II) "duplex" pincer complex. acs.orgacs.org In this arrangement, the ligand coordinates to two palladium(II) ions in a tridentate fashion, utilizing the pyrazine (B50134) nitrogen and the deprotonated amide nitrogen atoms. acs.org This creates a semi-rigid framework that is ideal for planar coordination to the metal centers. acs.org The resulting structure is a dinuclear complex where the two palladium centers are held in close proximity by the bridging this compound ligand. acs.org

Copper(II) and Nickel(II) Complexation

This compound and related ligands also form complexes with copper(II) and nickel(II) ions. nih.govnih.gov The coordination behavior with these metals can differ from that observed with palladium(II). For instance, in some copper(II) complexes with related pyridine-based dicarboxamide ligands, the ligand coordinates through the nitrogen atoms of the central pyridine (B92270) ring and the deprotonated carboxamide groups. rsc.org The resulting complexes can exhibit various nuclearities, including mononuclear, dinuclear, trinuclear, and tetranuclear structures. rsc.org

Investigations into the complexation of this compound with copper(II) and nickel(II) are ongoing, with a focus on understanding the structural diversity and potential applications of these complexes. nih.govnih.gov

Investigations of Other Metal Centers

Beyond palladium, copper, and nickel, the coordination chemistry of this compound and its analogues extends to other transition metals. For example, pyrazine-2-carboxamide has been studied in the context of its coordination to iridium(III) and osmium(III) ions. ncn.gov.pl The resulting complexes exhibit specific physicochemical properties influenced by the metal's oxidation state and the nature of the coordinated ligands. ncn.gov.pl Furthermore, silver(I) complexes with a related pyrazine-containing ligand have been synthesized, demonstrating the versatility of this class of ligands in coordinating to a range of metal centers. rsc.org

Structural Elucidation of this compound Metal Complexes

In the case of the dipalladium(II) complex of tetraethylpyrazine-2,3,5,6-tetracarboxamide, crystallographic analysis revealed a triclinic space group P1̅. acs.org The palladium(II) ions are in a square planar geometry, coordinated to the tridentate ligand and a monodentate acetate (B1210297) ion. acs.org The analysis also confirmed the presence of the bridging protons between the amide carbonyl groups. acs.org

The stacking behavior of these complexes in the solid state is also of interest. The dipalladium(II) complexes of tetraethylpyrazine-2,3,5,6-tetracarboxamide stack in an ordered, stepwise fashion. acs.org This is in contrast to the free ligand, where the molecules stack directly on top of each other with a rotation of about 60 degrees between adjacent molecules. acs.org

Table of Research Findings on this compound Metal Complexes:

Metal IonLigandKey Structural FeaturesResearch Focus
Palladium(II)Tetraethylpyrazine-2,3,5,6-tetracarboxamideFormation of a dipalladium(II) "duplex" pincer complex; acetate as counterion; short O···H+···O hydrogen bonds. acs.orgCatalysis, Supramolecular Chemistry. rsc.orgacs.org
Copper(II)Pyridine-2,6-dicarboxamide derivativesMono-, di-, tri-, and tetranuclear complexes; coordination via pyridine and deprotonated amide nitrogens. rsc.orgMagnetism, Bioinorganic Chemistry.
Nickel(II)Hydrazone ligands with pyrazole (B372694) moietiesOctahedral geometry. nih.govAntimicrobial and Anti-inflammatory activity. nih.govnih.gov
Iridium(III)/Osmium(III)Pyrazine-2-carboxamideVaries based on ligand and metal oxidation state. ncn.gov.plMedicinal Inorganic Chemistry. ncn.gov.pl
Silver(I)Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylateBidentate coordination via pyridine and pyrazine nitrogens; can form polynuclear structures. rsc.orgAntimicrobial applications. rsc.org

Crystal Structure Analysis of Metal-Pyrazinetetracarboxamide Adducts

Research has successfully characterized the structures of several metal adducts of this compound and its derivatives. For instance, a tetra-substituted this compound derivative, tetraethylpyrazine-2,3,5,6-tetracarboxamide, forms a notable dipalladium(II) complex. researchgate.net In this structure, the ligand acts as a "duplex" pincer, binding two separate palladium(II) ions. The coordination environment of each palladium ion is completed by acetate anions. researchgate.net A key feature revealed by the crystal structure is the presence of extremely short distances between the oxygen atoms of adjacent amide carbonyl groups, averaging between 2.413(5) Å and 2.430(3) Å. researchgate.netacs.org This short separation accommodates two protons, which are required for charge balance, indicating a strong intramolecular hydrogen-bonding network. researchgate.net

In a related example, a dicopper(II) complex was formed with a pyrazinedicarboxamide derivative, N,N'-bis[2-(2-pyridyl)ethyl]-2,3-pyrazinedicarboxamidato. acs.org The crystal structure shows that each copper ion is bound by a nitrogen atom from the pyrazine ring, a deprotonated amide nitrogen, a nitrogen from the appended pyridine ring, and two chloride ions. acs.org This arrangement results in a pseudo-trigonal-bipyramidal geometry, and the individual complex units are linked by bridging chloride ions to form an infinite chain in the solid state. acs.org

These structural analyses highlight the ligand's ability to adopt different coordination modes, from acting as a bridging "duplex" pincer for two metal centers to coordinating a single metal ion through its pyrazine and amide functionalities. The precise geometry is influenced by the specific metal ion, the substituents on the amide groups, and the counter-anions present during crystallization. researchgate.net

CompoundMetal IonFormulaCrystal SystemSpace GroupUnit Cell ParametersReference
Dipalladium(II) complex of Tetraethylpyrazine-2,3,5,6-tetracarboxamidePd(II)Not specifiedMonoclinicP21/na = 11.13(1) Å, b = 16.73(2) Å, c = 10.10(1) Å, β = 114.2(1)° researchgate.net
Dicopper(II) complex of N,N'-bis[2-(2-pyridyl)ethyl]-2,3-pyrazinedicarboxamidatoCu(II)Not specifiedMonoclinicP21/cNot specified acs.org

Ligand Field Effects on Metal Coordination Environment

The this compound ligand, through its nitrogen and oxygen donor atoms, creates an electrostatic field around the central metal ion. This "ligand field" influences the energies of the metal's d-orbitals, which in turn determines the electronic, magnetic, and geometric properties of the resulting complex. The coordination of metal ions with the pyrazine ring's nitrogen atoms and the amide groups leads to observable shifts in spectroscopic data, such as FTIR spectra, confirming a direct electronic interaction. nih.gov

Inverse Coordination Chemistry with this compound

Inverse coordination chemistry shifts the traditional focus from the metal center to the ligand shell, emphasizing the ligand's role in encapsulating metals and dictating the complex's function. In these systems, the ligand often possesses unique electronic or structural features that are of primary interest.

While the term "inverse coordination" has not been explicitly applied to this compound in the literature, its complexes exhibit characteristics that align with this concept. The dipalladium(II) complex of tetraethylthis compound serves as a compelling example. researchgate.net Here, the ligand acts as a "duplex" pincer, creating a sophisticated cavity that binds two metal ions. The scientific focus of the research on these complexes is heavily weighted towards understanding the nature of the very short hydrogen bonds within the ligand framework. researchgate.netacs.org The properties of these hydrogen bonds are, in turn, modulated by the encapsulated metal ions and their associated counter-ions. acs.org This focus on the ligand's intricate bonding network, which is controlled by the guest metal ions, is a hallmark of inverse coordination thinking, where the ligand framework is not merely a scaffold but a functional entity in itself.

Anion Recognition and Binding within this compound Frameworks

The ability of a chemical host to recognize and bind specific anions is a significant area of supramolecular chemistry. The frameworks built from this compound ligands are well-suited for this purpose due to the prevalence of amide groups. Amide N-H groups are excellent hydrogen bond donors, capable of forming strong, directional interactions with anions. jchemrev.com

In the dipalladium(II) this compound complexes, the framework's interaction with anions is clearly demonstrated. researchgate.net The structure incorporates two protons within the ligand cavity, necessitating the presence of two anions to maintain charge neutrality. researchgate.net Research has shown that the choice of this counter-anion has a measurable effect on the intramolecular hydrogen bonding within the ligand, indicating a direct interaction between the anion and the metal-ligand framework. researchgate.netacs.org

Furthermore, in related metal-organic structures, anions have been shown to play a crucial structural role. For example, nitrate (B79036) anions can participate in C-H···O hydrogen bonds that link individual metal-organic chains together, forming a complete three-dimensional supramolecular network. researchgate.net This demonstrates that anions are not always passive counter-ions but can be integral components that direct the assembly and architecture of the final framework. The four carboxamide groups on the this compound scaffold provide a rich array of hydrogen bond donors and acceptors, making its metal-organic frameworks promising candidates for the selective recognition and binding of various anions. researchgate.net

Non Covalent Interactions and Supramolecular Architectures

Hydrogen Bonding in Pyrazinetetracarboxamide Systems

Hydrogen bonding is a predominant non-covalent interaction in this compound and its derivatives, playing a pivotal role in their structural organization. acs.orgrsc.org These interactions can occur within a single molecule (intramolecular) or between different molecules (intermolecular), leading to the formation of elegant supramolecular arrays. rsc.orgkhanacademy.org In pyrazine-based compounds, the pyrazine (B50134) nitrogen atom frequently acts as a hydrogen bond acceptor. nih.gov

Short Hydrogen Bonds and Low Barrier Hydrogen Bonds

In certain dipalladium(II) complexes featuring this compound ligands, the presence of exceptionally short hydrogen bonds has been identified. acs.org Crystal structure analysis revealed very short oxygen-to-oxygen (O---O) distances between the carbonyl groups of adjacent amide moieties. acs.org These distances, which range from 2.413(5) to 2.430(3) Å, approach the length characteristic of low-barrier hydrogen bonds (LBHBs). acs.org

LBHBs are a special class of short hydrogen bonds, typically around 2.5 Å, where a hydrogen atom is shared almost equally between two heteroatoms. nih.gov This sharing occurs when the heteroatoms have comparable proton affinities (pKa values) and the zero-point energy of the shared hydrogen is higher than the energy barrier for proton transfer. nih.gov The formation of an LBHB between two glutamate (B1630785) residues in a human transketolase, evidenced by a short O-O distance of 2.56 Å and a centrally located proton, highlights the significance of this type of bond in biological systems. goettingen-research-online.de The short O---O separations in the this compound complexes suggest a significant degree of proton sharing between the carbonyl groups. acs.org

Table 1: Experimentally Determined Short O---O Distances in Dipalladium(II) Complexes of this compound Ligands. acs.org
ComplexO---O Distance (Å)Classification
Tetraethyl Ligand Complex2.413(5)Approaching Low Barrier Hydrogen Bond
Tetrakis(2-hydroxyethyl) ethyl ether Ligand Complex2.430(3)Approaching Low Barrier Hydrogen Bond

Intermolecular Hydrogen Bonding Networks and Crystal Packing

Intermolecular hydrogen bonds are the primary driving force behind the crystal packing of this compound and related compounds, creating extended supramolecular networks. rsc.orgresearchgate.net These interactions, such as N-H⋯O and N-H⋯N bonds, link individual molecules into well-defined one-, two-, or three-dimensional architectures. mdpi.comnih.gov Common motifs observed in the crystal structures of dicarboxamides include hydrogen-bonded rings, often of the R₂²(8) graph-set notation, and various chain formations. mdpi.com The heteroatoms within the aromatic ring can also participate as hydrogen-bond acceptors, further influencing the packing arrangement. mdpi.com For example, in 3,5-pyridinedicarboxamide, the pyridine (B92270) nitrogen atom acts as an H-bond acceptor, which is a key feature of its crystal structure. mdpi.com The cooperation between hydrogen bonding and other non-covalent forces, like π–π stacking, is essential for stabilizing the resulting crystal lattice. rsc.org

Quantum Topological Analyses of Intermolecular Interactions

To gain a deeper understanding of the nature of the non-covalent interactions in this compound systems, quantum topological analyses are employed. acs.orgresearchgate.net These computational methods analyze the electron density distribution to characterize and visualize intermolecular interactions. researchgate.netscielo.org.mx Techniques such as the Electron Localization Function (ELF) and the Noncovalent Interaction (NCI) index are used to probe the strength and characteristics of the short hydrogen bonds observed in this compound complexes. acs.org

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a theoretical tool used to measure the likelihood of finding an electron in the vicinity of a reference electron. wikipedia.org It provides a chemically intuitive map of electron pair localization in a molecule, clearly distinguishing core and valence electrons, covalent bonds, and lone pairs. wikipedia.orgresearchgate.net ELF analysis partitions the molecular space into basins of attractors, which correspond to these chemical features. researchgate.netjussieu.fr An ELF value close to 1.0 signifies high electron localization, typical for covalent bonds and lone pairs, whereas a value of 0.5 corresponds to a uniform electron gas, indicating delocalization. researchgate.net In the study of this compound complexes, ELF analysis was utilized to investigate the electronic nature of the short hydrogen bonds, providing insights into the degree of electron sharing and localization within these interactions. acs.org

Bader's Quantum Theory of Atoms in Molecules (QTAIM) Application

Bader's Quantum Theory of Atoms in Molecules (QTAIM) has proven to be an invaluable tool for analyzing the electronic structure and bonding characteristics of this compound systems. acs.org This theory partitions the electron density of a molecule into atomic basins, allowing for a rigorous, quantitative description of chemical bonds and non-covalent interactions based on the topology of the electron density, ρ(r). acs.orgnih.gov

In the study of dipalladium(II) complexes featuring this compound ligands, QTAIM, in conjunction with other topological methods like the Electron Localization Function (ELF) and Non-Covalent Interaction (NCI) analysis, has been applied to investigate the nature of very short hydrogen bonds. acs.orgmorressier.com These analyses focus on identifying bond critical points (BCPs) in the electron density, which are indicative of an interaction between two atoms. The properties of the electron density at these BCPs provide deep insights into the strength and character of the interactions. acs.orgmorressier.comacs.org For instance, QTAIM has been instrumental in characterizing the O···H+···O hydrogen bonds between adjacent amide carbonyl groups within these complexes, revealing the influence of the broader ligand environment on the bond's nature. acs.org

QTAIM Topological Parameters for Hydrogen Bond Strength

The strength of hydrogen bonds within this compound structures can be quantitatively assessed using topological parameters derived from QTAIM at the hydrogen bond critical points (HBCPs). Key parameters include the electron density (ρ) and the Laplacian of the electron density (∇²ρ) at the BCP. Generally, a higher value of ρ at the BCP corresponds to a stronger hydrogen bond. nih.gov

In an analysis of dipalladium(II) pincer complexes with this compound ligands, researchers observed extremely short O---O distances between adjacent carbonyl groups, ranging from 2.413(5) to 2.430(3) Å, which are bridged by protons. acs.org These distances approach the regime of low-barrier hydrogen bonds (LBHBs), a particularly strong type of hydrogen bond. acs.org QTAIM and other topological analyses were employed to probe the strength and covalent character of these O···H+···O interactions. acs.orgacs.org

The findings from these topological analyses, including ELF and NCI, indicated that the nature of these hydrogen bonds is sensitive to the surrounding ligand field. For example, in one complex, the interaction was characterized as a short, strong hydrogen bond, while in another, one of the two interactions showed characteristics indicative of an LBHB. acs.org In a third complex with the shortest O---O distance, both interactions were identified as LBHBs. acs.org The electron density and its Laplacian at the HBCP serve as key indicators, corroborating the findings from other analyses and confirming the strength of these crucial interactions. morressier.com

Below is a table summarizing key crystallographic and topological data for hydrogen bonds in different this compound-palladium complexes.

Complex IDO---O Distance (Å)H-Bond DescriptionQTAIM/ELF/NCI Findings
1 ~2.430(3)Strong Hydrogen BondDisynaptic basins V(H1,O1) and V(H2,O1') indicate shared interaction; NCI shows strong HB but not LBHB. acs.org
2 ~2.413(5)One LBHB, One Strong HBOne monosynaptic basin V(H1) and one disynaptic basin V(H2,O4) suggest one LBHB. acs.org
3 ~2.422(5)Two LBHBsProtons are most centrally located; ELF/NCI results indicate both interactions are LBHBs. acs.org

This table is generated based on findings reported in the study of dipalladium(II) this compound complexes. acs.org

Charge Density Analysis in Active Sites

While "active sites" typically refer to enzymes, in the context of this compound, this analysis focuses on the specific regions of the molecule that are key to its intermolecular interactions, particularly the hydrogen-bonding zones. The distribution of electron charge density (ρ) in these areas dictates the molecule's reactivity and how it will interact with other molecules or ions. wikipedia.orgaps.org

Charge density studies, both experimental via high-resolution X-ray diffraction and theoretical, provide a detailed map of electron distribution. nih.govnih.gov For this compound complexes, analysis of the charge density is concentrated on the O···H+···O bridges formed between adjacent carbonyl groups. acs.org The topology of the charge density in this region reveals the degree of charge transfer and polarization, which are fundamental to the strength of the hydrogen bonds. researchgate.net

Findings indicate that the ligand field and the nature of counterions can subtly alter the charge density distribution. acs.org This, in turn, influences whether the bridging proton is more covalently associated with one carbonyl oxygen over the other or shared more equally between them, as in the case of an LBHB. acs.orgacs.org The analysis of the Laplacian of the charge density (∇²ρ) is particularly insightful, as it identifies areas of local charge concentration and depletion, highlighting the electrophilic and nucleophilic character of different parts of the interaction site. researchgate.net

Self-Assembly of this compound-Based Supramolecular Structures

This compound and its derivatives are excellent building blocks, or "tectons," for the construction of complex supramolecular architectures through self-assembly. nih.govrsc.org This process is driven by specific and directional non-covalent interactions, primarily hydrogen bonding and π-π stacking, which guide the molecules to spontaneously organize into well-defined, stable, higher-order structures. nih.govbeilstein-journals.org

The directional nature of hydrogen bonds, facilitated by the amide (N-H) donors and the carbonyl (C=O) and pyrazine nitrogen acceptors, is a primary driver of assembly. beilstein-journals.org The planarity of the pyrazine ring also promotes π-π stacking interactions, which further stabilize the resulting assemblies. Studies on related pyrazine-dicarboxamides show the formation of extensive 3D networks where molecules are linked into layers by N-H···N hydrogen bonds, and these layers are subsequently connected by C-H···O bonds and offset π-π interactions. nih.govresearchgate.net

The self-assembly process can be influenced by the environment, such as the solvent or the substrate on which the assembly occurs. For example, pyrazine-based tectons deposited at a solution-solid interface have been shown to form different polymorphic packing structures, demonstrating the tunability of the resulting architecture. nih.govbeilstein-journals.org

Molecular Recognition Processes

Molecular recognition is the foundation of the self-assembly of this compound. It involves the specific binding of one molecule to another through a suite of non-covalent interactions. In this compound systems, this is primarily achieved through the formation of multiple, cooperative hydrogen bonds. nih.gov The pyrazine core and the four carboxamide arms create a well-defined spatial arrangement of hydrogen bond donors and acceptors.

This pre-organization allows this compound derivatives to recognize and bind to complementary molecules, including other this compound units, in a predictable manner. For instance, in the crystal structures of various pyrazine-2,5-dicarboxamides, N-H···N hydrogen bonds are consistently observed to link molecules into chains or sheets. nih.govresearchgate.net This specific interaction pattern, where an amide proton is recognized by a pyrazine nitrogen, is a key motif in the formation of larger assemblies. The ability of pyrazine-based systems to act as hosts for neutral guest molecules has also been explored, showcasing their versatile recognition capabilities. nih.govrsc.orgresearchgate.net

Formation of Ordered Stacking Architectures

Beyond in-plane hydrogen bonding, the formation of ordered stacking architectures is a crucial element in the supramolecular chemistry of this compound. The aromatic pyrazine core facilitates π-π stacking interactions, where the electron-rich π-system of one molecule interacts with the π-system of a neighboring molecule. pku.edu.cnnih.gov

These stacking interactions are often observed in the crystal structures of pyrazine-based compounds, where they link hydrogen-bonded layers or chains into three-dimensional frameworks. nih.govnih.gov The stacking is typically offset, with inter-centroid distances between pyrazine or other aromatic rings in the range of 3.4 to 3.8 Å. researchgate.netnih.gov This arrangement helps to maximize attractive interactions while minimizing steric repulsion. In some platinum(II) complexes containing a 2,6-di(pyrid-2-yl)pyrazine ligand, a combination of Pt···Pt and π–π stacking interactions drives the self-assembly into rod-like structures, which can undergo thermoresponsive morphological changes. nih.gov The interplay between hydrogen bonding and π-π stacking is therefore essential for creating robust, ordered, multi-dimensional architectures. researchgate.net

Oligomeric and Polymeric Supramolecular Assemblies

The combination of strong, directional hydrogen bonding and stabilizing π-π stacking interactions enables this compound and related molecules to form extended oligomeric and polymeric supramolecular assemblies. nih.govacs.org Unlike conventional polymers based on covalent bonds, these structures are held together by reversible non-covalent forces, allowing for dynamic and responsive materials. wikipedia.orgrsc.org

Through self-assembly, this compound units can form one-dimensional (1D) chains, two-dimensional (2D) sheets, and three-dimensional (3D) frameworks. nih.govnih.gov For example, pyrazine-2,5-dicarboxamides have been shown to form layers through N-H···N hydrogen bonds, which are then linked by other interactions to create a complete 3D supramolecular structure. nih.gov Similarly, coordination polymers have been constructed using pyrazine as a rigid, linear bridging ligand to connect metal centers, resulting in 1D, 2D, or 3D frameworks with tunable properties. nih.govacs.org The use of pyrazine-based donor tectons in coordination-driven self-assembly has led to the formation of discrete, large-scale structures like supramolecular hexagons. rsc.org These examples highlight the potential of this compound as a versatile building block for creating functional supramolecular materials with controlled dimensionality and architecture.

Computational Investigations and Theoretical Modeling

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are based on solving the Schrödinger equation to describe the electronic structure of a molecule. These methods provide fundamental information about molecular geometries, energies, and electronic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a system based on its electron density. It offers a favorable balance between computational cost and accuracy. While specific DFT studies on pyrazinetetracarboxamide are not prominent in the literature, research on closely related pyrazine-carboxamide derivatives provides insight into the types of analysis for which DFT is employed.

For instance, DFT computations have been utilized to perform spectral characterization of halogen-substituted pyrazine-2-carboxamides. chemrxiv.org These studies involve calculating vibrational frequencies (FT-IR and FT-Raman) and comparing them with experimental spectra to confirm molecular structures. chemrxiv.org The potential energy distribution (PED) is often analyzed to make definitive vibrational assignments. chemrxiv.org

Furthermore, DFT is used to investigate reactive properties. chemrxiv.org Natural Bond Orbital (NBO) analysis can reveal donor-acceptor interactions within the molecule. chemrxiv.org Calculations of the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and Fukui functions help to identify the most probable sites for electrophilic and nucleophilic attacks. chemrxiv.org Other properties like chemical potential and electrophilicity index can also be determined to understand the molecule's reactivity and stability. chemrxiv.org Docking studies combined with DFT have also been applied to pyrazole (B372694) and pyridine (B92270) derivatives to assess their affinity for biological targets like enzymes. nih.gov

DFT ApplicationProperties InvestigatedExample SystemReference
Spectral CharacterizationFT-IR, FT-Raman, Potential Energy Distribution (PED)6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide chemrxiv.org
Reactivity AnalysisNBO, MEP, HOMO-LUMO, Fukui Functions, Chemical Potential6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide chemrxiv.org
Biological Target AffinityDocking studies to human topoisomerase II β enzymeNovel pyrazole and pyridine derivatives nih.gov

Ab initio Valence Bond (VB) theory offers a chemically intuitive approach to electronic structure, describing molecules in terms of Lewis structures. nih.gov It provides a localized picture of electron pairing, which is particularly suitable for understanding strongly correlated systems where multiple electronic configurations are significant. nih.gov Methodological developments in this area include VB self-consistent field (VBSCF), breathing orbital VB (BOVB), and VB perturbation theory (VBPT2). nih.gov

While these methods have been benchmarked and shown to be comparable in accuracy to established molecular orbital-based methods for properties like bond dissociation energies and reaction barriers, specific applications of ab initio VB theory to this compound were not found in the surveyed literature. nih.gov The theory's strength lies in its ability to provide an interpretable framework for chemical bonding, which could be valuable for analyzing the complex electronic structure and bonding patterns within the pyrazine (B50134) ring and its four carboxamide substituents. nih.gov

Combined Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations

Combined Quantum Mechanical/Molecular Mechanical (QM/MM) simulations are a hybrid approach for studying large molecular systems, such as an enzyme with its substrate. nih.gov In this method, the most chemically active part of the system (e.g., the active site where a reaction occurs) is treated with a computationally intensive QM method, while the remainder of the system (e.g., the surrounding protein and solvent) is described by a more efficient MM force field. nih.gov

This approach is invaluable for modeling reactions in biological environments. mdpi.com For example, QM/MM simulations have been used to investigate the catalytic mechanisms of metalloenzymes, revealing the role of metal ions and protein residues in catalysis. mdpi.com The process typically involves setting up the system, choosing the QM and MM regions, and then running simulations to calculate potential energy surfaces and reaction barriers. nih.govsemanticscholar.org Although no specific QM/MM studies on this compound were identified, this technique is highly relevant for studying the activation of its analog, pyrazinamide (B1679903), by the enzyme pyrazinamidase, where understanding the electronic changes during the hydrolysis reaction is crucial.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide detailed information on the conformational dynamics and thermodynamics of systems, from small molecules to large biological complexes. mdpi.comnih.gov

MD simulations have been extensively applied to understand the mechanism of action and resistance of pyrazinamide (PZA), a close structural analog of this compound. nih.gov PZA is a prodrug activated by the bacterial enzyme pyrazinamidase (PZase). nih.gov MD simulations, often running for hundreds of nanoseconds, have been used to compare the dynamics of the wild-type (WT) enzyme with mutants that confer PZA resistance. nih.gov These studies analyze thermodynamic properties, structural fluctuations (e.g., root-mean-square deviation or RMSD), changes in the enzyme's active site pocket volume, and ligand-protein interactions to understand how mutations affect the enzyme's ability to convert PZA into its active form. nih.govplos.org

MD simulations are also used to explore the interactions of pyrazine compounds with other biological macromolecules, such as human serum albumin (HSA), to understand their transport and distribution properties. researchgate.net These simulations can reveal the binding stability, the primary forces involved (e.g., hydrophobic interactions), and the conformational changes induced in the protein upon ligand binding. researchgate.net

Study FocusSystem SimulatedKey Findings from MD SimulationsReference
Pyrazinamide ResistanceWild-type and mutant pyrazinamidase (PZase)Mutations altered enzyme dynamics, pocket volume, and folding, impairing the activation of the prodrug. nih.gov
Ligand Binding ProcessNicotinamidase/Pyrazinamidase (PncA) enzymes with nicotinamideIdentified an optimal binding/unbinding pathway and highlighted important residues for ligand interaction. plos.org
Interaction with Transport ProteinsPyrazine derivatives with Human Serum Albumin (HSA)Revealed binding stability, the role of hydrophobic forces, and conformational changes in HSA upon binding. researchgate.net
Inhibitor StabilityPyrazole-carboxamide derivatives with carbonic anhydrase receptorsDemonstrated good stability of inhibitors in the binding sites with minor conformational changes. nih.gov

Force Field Development and Parameterization for this compound Systems

The accuracy of MD simulations is critically dependent on the quality of the force field used. nih.gov A force field is a set of functions and parameters that define the potential energy of a system of particles. These parameters are derived from experimental data and/or high-level QM calculations. nih.gov Common force fields used for biomolecular simulations include the AMBER, CHARMM, and GROMOS families. nih.govwustl.edu

Developing force field parameters for a new molecule like this compound would involve a systematic process. This includes determining partial atomic charges, and parameters for bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. The goal is to create a model that accurately reproduces known physical and chemical properties.

While studies dedicated solely to the parameterization of this compound are not available, the MD simulations conducted on its analogs would have utilized existing, well-established force fields. nih.gov For example, studies on pyrazinamidase have employed the AMBER and GROMOS force fields. mdpi.comnih.gov The development of new force fields, such as the DES-Amber force field for nucleic acids, demonstrates the ongoing effort to improve accuracy by modifying nonbonded and torsional parameters to better match experimental data. nih.gov

Predictive Modeling and Machine Learning Approaches for this compound Interactions

Machine learning (ML) and artificial intelligence (AI) are increasingly being used to predict molecular properties and interactions, offering a powerful approach to analyze large datasets and uncover complex patterns. nih.govnih.gov

In the context of pyrazine-containing compounds, ML has been notably successful in predicting resistance to pyrazinamide in Mycobacterium tuberculosis. nih.govnih.gov Resistance is often caused by mutations in the pncA gene, which codes for the pyrazinamidase enzyme. nih.gov Researchers have curated large datasets of pncA mutations with known resistance phenotypes to train ML models. nih.gov These models use a variety of inputs, including protein structural features, chemical properties, and sequence information, to predict whether a given mutation will result in resistance. nih.gov

Different ML architectures have been tested for this purpose. One study successfully used a gradient-boosted decision tree model, which achieved a sensitivity of 80.2% and a specificity of 76.9% on a hold-out test set. nih.gov Another platform employed a deep convolutional neural network (DCNN) that reached a diagnostic accuracy of 93% for PZA resistance from whole-genome sequence data. nih.gov These predictive models can serve as rapid diagnostic tools and help identify novel mutations for further biochemical investigation. nih.govnih.gov While these studies focus on pyrazinamide, the methodologies are directly applicable to understanding the interactions and potential resistance mechanisms related to this compound or other derivatives.

Machine Learning ModelApplicationKey Performance MetricReference
Gradient-Boosted Decision TreePredicting pyrazinamide resistance from pncA mutationsSensitivity: 80.2%, Specificity: 76.9% nih.gov
Deep Convolutional Neural Network (DCNN)Diagnosing pyrazinamide resistance from whole-genome dataAccuracy: 93% nih.gov

Advanced Spectroscopic Characterization and Structural Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure of molecules in solution. For pyrazine (B50134) derivatives, ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

The following table presents ¹³C NMR data for a pyrazinetetracarboxamide derivative, illustrating the typical chemical shift regions for the carbon nuclei in such a structure.

Interactive Table: 13C NMR Chemical Shifts for N²,N³,N⁵,N⁶-tetrakis(pyridin-2-ylmethyl)pyrazine-2,3,5,6-tetracarboxamide in DMSO-d₆

Chemical Shift (ppm) Assignment
164.5 Carbonyl Carbon (C=O)
158.9 Pyridine (B92270) Ring Carbon
149.7 Pyridine Ring Carbon
146.3 Pyrazine Ring Carbon
137.6 Pyridine Ring Carbon
123.2 Pyridine Ring Carbon
122.2 Pyridine Ring Carbon
45.3 Methylene Carbon (-CH₂-)

Data sourced from Acta Crystallographica Section E. nih.gov

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, key vibrational bands are expected for the amide groups (N-H and C=O stretching) and the pyrazine ring.

Experimental IR data for N²,N³,N⁵,N⁶-tetrakis(pyridin-2-ylmethyl)pyrazine-2,3,5,6-tetracarboxamide shows a strong N-H stretching vibration around 3279 cm⁻¹ and a very strong carbonyl (C=O) stretching band at 1672 cm⁻¹. nih.gov The spectrum also contains a series of strong to medium bands between 1592 cm⁻¹ and 1437 cm⁻¹, which are characteristic of the aromatic ring stretching vibrations of the pyrazine and pyridine moieties. nih.gov In studies of related metal complexes of pyrazine-2-carboxamide, the coordination of the metal to the carbonyl oxygen is confirmed by a shift of the C=O stretching frequency to lower wavenumbers compared to the free ligand. bendola.com Similarly, shifts in the N-H stretching frequencies can indicate changes in hydrogen bonding upon complexation. bendola.com The FT-IR spectrum of a cerium pyrazine-2,3,5,6-tetracarboxylate metal-organic framework further illustrates the characteristic vibrations of this ligand system. researchgate.net

Below is a table of significant IR absorption bands recorded for a derivative, which are representative of the vibrations within a this compound structure.

Interactive Table: Infrared Absorption Bands for N²,N³,N⁵,N⁶-tetrakis(pyridin-2-ylmethyl)pyrazine-2,3,5,6-tetracarboxamide

Wavenumber (cm⁻¹) Intensity Possible Assignment
3279 Strong N-H Stretching
3054 Medium C-H Aromatic Stretching
1672 Very Strong C=O Stretching (Amide I)
1592 Very Strong C=C/C=N Ring Stretching
1571 Very Strong C=C/C=N Ring Stretching
1548 Very Strong N-H Bending (Amide II) / Ring Stretching
1477 Strong C=C/C=N Ring Stretching
1437 Very Strong C=C/C=N Ring Stretching
1247 Strong C-N Stretching

Data sourced from Acta Crystallographica Section E. nih.gov

X-ray Crystallography and Neutron Diffraction for High-Resolution Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the supramolecular architecture.

While the crystal structure of the unsubstituted this compound has not been reported, structures of several derivatives have been solved. N²,N³,N⁵,N⁶-tetrakis(pyridin-2-ylmethyl)pyrazine-2,3,5,6-tetracarboxamide and its 4-pyridinylmethyl analogue both crystallize in the monoclinic space group P2₁/n. nih.govnih.gov In these structures, the planarity of the central pyrazine ring and the orientation of the carboxamide substituents are determined with high precision. The crystal packing is dominated by a network of intermolecular hydrogen bonds involving the amide N-H donors and carbonyl or pyridine nitrogen acceptors, leading to the formation of two- or three-dimensional frameworks. nih.govnih.gov

Similarly, the crystal structure of a lithium complex with pyrazine-2,3,5,6-tetracarboxylate reveals a dimeric unit where the ligand bridges two lithium ions. nih.gov Structural studies of short-chain pyrazine tetracarboxamide derivatives with ethyl and hydroxyethyl (B10761427) arms show they pack in columnar arrays, with intramolecular O···O distances between adjacent carbonyl groups of approximately 3.0-3.2 Å. researchgate.net

Neutron diffraction, while less common, is a powerful complementary technique to X-ray diffraction. Because neutrons scatter from atomic nuclei, the technique is particularly effective for accurately locating hydrogen atoms, which is crucial for determining the details of hydrogen bonding networks and protonation states in molecules like this compound. researchgate.net

The table below summarizes crystallographic data for a this compound derivative.

Interactive Table: Crystallographic Data for N²,N³,N⁵,N⁶-tetrakis(pyridin-4-ylmethyl)pyrazine-2,3,5,6-tetracarboxamide

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.1373 (8)
b (Å) 11.2311 (9)
c (Å) 13.0645 (10)
β (°) 107.036 (3)
Volume (ų) 1421.2 (2)
Z 2

Data sourced from Acta Crystallographica Section E. nih.govnih.gov

Ultrafast Spectroscopy Techniques

Ultrafast spectroscopy, operating on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales, is essential for observing the primary photophysical and photochemical events that follow electronic excitation. For pyrazine and its derivatives, these techniques are used to track the rapid relaxation dynamics through conical intersections.

The photodynamics of the parent pyrazine molecule are a benchmark for studying ultrafast internal conversion. mdpi.com Upon excitation to the bright S₂ (¹ππ) state, pyrazine undergoes an extremely rapid, sub-20 fs decay to the lower-lying dark S₁ (¹nπ) state via a conical intersection. nih.gov This process has been monitored in real-time using time-resolved photoelectron spectroscopy (TRPES) and time-resolved X-ray absorption spectroscopy (TR-XAS). nih.govtohoku.ac.jp These studies reveal how the electronic configuration changes abruptly during the internal conversion. mdpi.com Recent work has precisely measured the vibrational coherence transferred between the electronic states, identifying the key nuclear motions that drive the ultrafast relaxation. nih.gov Theoretical models, including quantum dynamics calculations on multi-mode potential energy surfaces, have been developed to simulate these dynamics and support experimental findings. capes.gov.brrsc.orgresearchhub.com

While direct ultrafast studies on this compound are not available, the extensive research on pyrazine provides a solid foundation for understanding its expected behavior. mdpi.comnih.govtohoku.ac.jprsc.orgresearchhub.comuliege.benih.govworldscientific.comresearchgate.net The electron-withdrawing carboxamide groups are expected to modulate the energies of the ππ* and nπ* states, which would influence the dynamics of the internal conversion process. Furthermore, the presence of amide groups allows for intermolecular hydrogen bonding, and studies on solvated pyrazine have shown that interactions with the environment can dramatically alter the relaxation pathways, suppressing electronic rearrangement processes that are observed in the gas phase. tohoku.ac.jp

Imaging Methods at the Nanoscale (e.g., Atomic Force Microscopy, Scanning Tunneling Microscopy)

Scanning probe techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) allow for the visualization of molecules on surfaces with atomic or near-atomic resolution. These methods are invaluable for studying molecular self-assembly, surface-adsorbate interactions, and the structure of two-dimensional materials.

While there is no specific literature available detailing the AFM or STM imaging of this compound, studies on the parent pyrazine molecule and other derivatives demonstrate the potential of these techniques. STM has been used to investigate the chemisorption of pyrazine on silicon surfaces, revealing that the molecules arrange themselves into one-dimensional chains between the silicon dimer rows. nih.gov The self-assembly of other pyrazine-based molecules with pyridine pendants on graphite (B72142) has also been studied by STM, which showed the formation of different polymorphic packing structures driven by weak intermolecular hydrogen bonds and molecule-substrate interactions. researchgate.net These studies highlight how scanning probe methods can elucidate the principles of molecular organization on surfaces, a topic of direct relevance for the application of functional molecules like this compound in materials science and nanotechnology.

Spectroscopic Analysis Systems and Artificial Intelligence-based Classification

The integration of artificial intelligence (AI) and machine learning (ML) with spectroscopy is a rapidly advancing field that promises to accelerate chemical analysis and discovery. AI models can be trained on large spectral datasets to perform tasks such as classification, quantitative prediction, and structure elucidation.

Although no studies have been published that specifically apply AI to the analysis of this compound spectra, the potential is significant. A machine learning model could be trained on a database of IR or NMR spectra from a library of pyrazine derivatives. Such a model could then be used to rapidly classify new compounds, predict their physicochemical properties, or even assist in elucidating their structure from raw spectral data. This approach could dramatically enhance the efficiency of characterizing novel materials based on the this compound scaffold.

Applications in Advanced Materials and Catalysis

Pyrazinetetracarboxamide in Materials Science

The unique molecular architecture of this compound makes it a compelling building block in materials science. The planar pyrazine (B50134) ring, combined with the hydrogen-bonding capabilities of the four amide groups, provides a foundation for creating ordered, functional materials.

Design of Functional Assemblies and Self-Assembled Materials

The ability of molecules to spontaneously organize into well-defined structures, a process known as self-assembly, is a cornerstone of modern materials science. This compound is a prime candidate for the design of such functional assemblies due to its multiple hydrogen-bonding sites, which can direct the formation of intricate supramolecular architectures. While specific research on the self-assembly of this compound is emerging, the behavior of analogous pyrazine-based molecules provides significant insight. For instance, pyrazine-derived tectons (building blocks) with pyridine (B92270) pendants have been shown to exhibit polymorphic self-assembly at the solution-solid interface, forming different packing structures. rsc.org This phenomenon is largely governed by weak intermolecular hydrogen bonding and molecule-substrate interactions, which are crucial for creating modular and error-correcting supramolecular systems. rsc.org

Similarly, derivatives of pyrazinacenes, which feature linearly fused pyrazine rings, have been observed to self-assemble into nanotubes. rsc.org This process occurs through a hierarchical mechanism, starting with the aggregation of molecules into two-dimensional tapes that subsequently twist into hollow cylinders. rsc.org These findings suggest that this compound could also form a variety of self-assembled structures, such as tapes, ribbons, or porous networks, depending on the conditions and the nature of the substituents on the amide groups.

Influence on Crystal Engineering and Solid-State Chemistry

Crystal engineering is the rational design of functional molecular solids, and it heavily relies on understanding and controlling intermolecular interactions. ub.edu The predictable hydrogen-bonding patterns of carboxamides make them excellent synthons for building crystalline networks. The study of pyridine-3,5-dicarboxamide (B152810) ligands, which share structural similarities with this compound, demonstrates how these types of molecules can form both discrete complexes and coordination polymers with various metal ions. rsc.org The resulting structures are influenced by the nature of the pendant arms on the amide groups. rsc.org

The field of solid-state chemistry benefits from the ability to create multicomponent molecular crystals, such as cocrystals, which can exhibit improved physical and chemical properties. rsc.orgub.edu The formation of cocrystals is a strategy to modify the solid-state properties of a substance without altering its molecular structure. nih.gov Given its multiple hydrogen-bond donor and acceptor sites, this compound has the potential to be an effective coformer in the development of new pharmaceutical solids and other advanced materials. rsc.orgnih.gov The control over the solid-state architecture of such materials is crucial as it dictates their ultimate function. tohoku.ac.jpsun.ac.za

Potential in Nanomaterials Development

The self-assembly properties of this compound and its derivatives point towards significant potential in the development of nanomaterials. As seen with pyrazinacenes, the hierarchical self-assembly can lead to the formation of nanotubes with diameters on the nanometer scale and lengths extending to several micrometers. rsc.org The electronic and optical properties of such nanostructures are often distinct from their bulk counterparts, opening up possibilities for applications in nanoelectronics and photonics.

The investigation of pyrazinacene derivatives has shown that their self-assembly behavior can be dependent on their oxidation state, allowing for a degree of control over the resulting nanostructures. tohoku.ac.jp This redox-switchable behavior is a key area of interest for creating dynamic and responsive nanomaterials. tohoku.ac.jp The rich chemistry of this compound suggests that it could be a versatile platform for creating a range of nanomaterials with tunable properties.

This compound in Catalysis

The application of this compound extends into the realm of catalysis, where its ability to act as a ligand for metal centers is of particular interest. The nitrogen atoms in the pyrazine ring and the oxygen and nitrogen atoms of the carboxamide groups can all coordinate with metal ions, making it a potentially versatile ligand.

Role as Ligands in Homogeneous and Heterogeneous Catalysis

In both homogeneous and heterogeneous catalysis, the ligand plays a crucial role in determining the activity and selectivity of the metal catalyst. While direct studies on this compound as a ligand are not widely reported, the behavior of related compounds provides a strong indication of its potential. Bifunctional organocatalysts, such as those derived from pyrrolidine-squaramide, demonstrate the importance of hydrogen-bonding interactions in activating substrates. nih.gov The amide groups in this compound could similarly participate in hydrogen-bond-driven catalysis.

The coordination of this compound to metal centers could lead to the formation of well-defined catalytic sites. In heterogeneous catalysis, these complexes could be immobilized on a solid support, combining the advantages of high activity and selectivity with ease of separation and catalyst recycling.

Mechanistic Insights into Catalytic Processes

Understanding the mechanism of a catalytic reaction is key to optimizing its performance. Detailed mechanistic investigations into related catalytic systems, such as the biocatalytic synthesis of asymmetric pyrazines, have revealed the critical role of factors like buffer composition and specific reaction pathways. ub.edu In the case of this compound-based catalysts, computational methods like Density Functional Theory (DFT) could provide valuable insights into the reaction mechanism. ub.edunih.gov

For instance, DFT calculations have been used to understand the mode of action of squaramide-derived organocatalysts, revealing the importance of bidentate hydrogen bonding in substrate activation. nih.gov Similar computational studies on this compound complexes could elucidate the electronic and steric effects of the ligand on the catalytic cycle, guiding the design of more efficient and selective catalysts. The study of pyrazinacenes has also highlighted how the electronic structure, which can be probed by techniques like X-ray photoelectron spectroscopy and supported by DFT, influences molecular interactions and reactivity. tohoku.ac.jp

Enzyme Interaction Mechanisms and Biomimetic Chemistry (in vitro studies)

While extensive in vitro studies focusing specifically on this compound's direct interaction with enzymes remain a developing area of research, the principles of biomimetic chemistry offer a foundational understanding of its potential. The structure of this compound, with its nitrogen-containing pyrazine ring and four carboxamide groups, makes it an excellent candidate for coordinating with metal ions, a key feature in the active sites of many enzymes.

Biomimetic chemistry involves the design of synthetic molecules that mimic the structure and function of biological systems. In this context, this compound can serve as a ligand that coordinates with metal ions like iron (Fe), similar to how natural enzymes utilize such interactions for catalysis. The study of these synthetic metal complexes provides insights into the fundamental principles of enzyme function and can lead to the development of novel catalysts and inhibitors.

Computational Investigation of Lysyl Hydroxylase-2 (LH2) Inhibition

Recent computational studies have explored the potential of various small molecules to act as inhibitors for Lysyl Hydroxylase-2 (LH2), an enzyme belonging to the Fe(II)/αKG-dependent oxygenase superfamily. dntb.gov.uaresearchgate.netresearchgate.net While these studies did not exclusively focus on this compound, the findings are highly relevant due to the compound's structural features that make it a candidate for interacting with the enzyme's active site.

LH2 plays a crucial role in the hydroxylation of lysine (B10760008) residues in collagen, a process that is vital for the formation of stable collagen cross-links. dntb.gov.uaresearchgate.netresearchgate.net Overactivity of LH2 has been linked to fibrotic diseases and certain types of cancer metastasis, making it a significant therapeutic target. dntb.gov.uaresearchgate.netresearchgate.net The catalytic mechanism of LH2 involves an iron(II) ion in its active site, which is essential for the activation of molecular oxygen. dntb.gov.ua

Computational simulations have been employed to investigate a range of small molecules as potential lead compounds for LH2 inhibition. dntb.gov.uaresearchgate.netresearchgate.net These studies have shown that compounds capable of coordinating with the Fe(II) ion in the active site can act as inhibitors. The research suggests that the enolate form of diketone compounds, for instance, establishes strong interactions with the iron center. dntb.gov.ua Furthermore, modifying these compounds with additional functional groups can enhance their interaction with surrounding amino acid residues in the active site. dntb.gov.ua Although this compound was not explicitly named in these initial broad screenings, its ability to form stable complexes with metal ions suggests it could act as an effective inhibitor by occupying the active site and preventing the binding of the natural substrates.

Computational Study AspectKey FindingsImplication for this compound
Target Enzyme Lysyl Hydroxylase-2 (LH2)A potential target for inhibition by this compound.
Enzyme Family Fe(II)/αKG-dependent oxygenaseThe Fe(II) in the active site is a key interaction point.
Inhibitor Mechanism Coordination with the active site Fe(II) ionThis compound's structure is suitable for this type of interaction.
Lead Compound Features Enolate forms of diketones, additional functional groupsProvides a basis for designing this compound derivatives with enhanced inhibitory activity.

Charge Density Analysis in Enzyme Active Sites

The charge density within an enzyme's active site is a critical factor that governs its catalytic activity. The quantum theory of atoms in molecules (QTAIM) is a powerful tool used to analyze this charge density and provide a rigorous, quantum-mechanically sound understanding of electrostatic preorganization in enzymes. escholarship.orgresearchgate.net This preorganization refers to the specific arrangement of charged and polar groups within the active site that stabilizes the transition state of a reaction, thereby lowering the activation energy. escholarship.orgresearchgate.net

A study focusing on dipalladium(II) complexes with this compound ligands provided significant insights into the hydrogen-bond interactions and charge distribution within these systems. researchgate.netresearchgate.net Experimental and topological analyses revealed very short O---O distances between adjacent amide carbonyl groups, indicating strong hydrogen bonding. researchgate.netresearchgate.net

While this research was not conducted within an enzyme active site, the principles are directly applicable. The ability of this compound to participate in and influence a complex network of non-covalent interactions, such as hydrogen bonds, is a key attribute for an enzyme inhibitor or a component of a biomimetic system. The charge density distribution in this compound complexes can be used to understand how it might perturb the electrostatic environment of an enzyme's active site upon binding.

Analysis TechniqueObservationSignificance for Enzyme Interaction
Quantum Theory of Atoms in Molecules (QTAIM) Provides a rigorous probe of electrostatic preorganization. escholarship.orgresearchgate.netCan be used to analyze the effect of this compound on the electric field within an enzyme's active site.
Experimental and Topological Analysis Short O---O distances in this compound complexes. researchgate.netresearchgate.netIndicates strong hydrogen bonding capabilities, crucial for interacting with amino acid residues.
Charge Density as a Reporter The geometry of the charge density is sensitive to the external electric field. escholarship.orgThis compound binding would alter the charge density, impacting the enzyme's catalytic function.

Theoretical Studies of Enzymatic Reactions

Theoretical studies, often employing quantum mechanics/molecular mechanics (QM/MM) calculations, are invaluable for elucidating the detailed mechanisms of enzymatic reactions. researchgate.net These methods allow researchers to model the reaction at a quantum mechanical level for the active site, while the surrounding protein and solvent are treated with classical mechanics.

In the context of this compound, theoretical studies can predict how it would bind to an enzyme's active site and the energetic consequences of this binding. For instance, in the case of LH2, QM/MM calculations could be used to determine the binding affinity of this compound and compare it to the natural substrate, α-ketoglutarate. These calculations can also shed light on how the inhibitor might alter the electronic structure of the active site's iron ion, thereby preventing the catalytic cycle from proceeding.

The coupled ELF/NCI (Electron Localization Function/Non-Covalent Interaction) analysis is another powerful theoretical tool that can be applied to understand enzyme reactions. researchgate.net This method can characterize the non-covalent interactions between a ligand like this compound and the amino acid residues in the active site, providing a detailed picture of the binding mode and the factors contributing to the stability of the enzyme-inhibitor complex. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Pyrazinetetracarboxamide Derivatives with Enhanced Functionality

A significant thrust in future research is the rational design and synthesis of novel this compound derivatives with tailored functionalities. The core strategy involves the chemical modification of the carboxamide groups to introduce specific properties. For example, aminodehalogenation of related chloropyrazine-2-carboxamides with various benzylamines has yielded derivatives with significant in vitro activity against Mycobacterium tuberculosis, with some compounds showing activity equivalent to the standard drug pyrazinamide (B1679903). nih.gov This highlights the potential of derivatization to enhance biological activity.

Future work will likely focus on introducing a broader range of functional groups to influence solubility, electronic properties, and recognition capabilities. The ease of modifying pendant groups on similar systems suggests that incorporating hydrophilic or hydrophobic chains could modulate anion binding effectiveness in different solvents. researchgate.net The synthesis of a diverse library of these derivatives will be crucial for their application in areas ranging from medicinal chemistry to materials science.

Exploration of New Metal Complex Architectures and Reactivity Profiles

The coordination of this compound with metal ions is a cornerstone of its chemistry, leading to the formation of metal-organic frameworks (MOFs) and other coordination polymers. nih.govnih.govrsc.orgmdpi.com Future research will delve into creating more complex metal architectures, such as heterometallic systems containing multiple different metal ions to achieve unique magnetic or catalytic properties. nih.gov

The investigation of the reactivity of these metal complexes is another burgeoning area. For instance, tetraethylpyrazine-2,3,5,6-tetracarboxamide has been shown to form a dipalladium(II) complex. researchgate.net The study of how these structures interact with guest molecules and their potential to catalyze chemical reactions is of growing interest. The development of MOFs as detoxifying agents, capable of adsorbing and removing drugs, showcases the potential for creating reactive and functional metal-based materials. mdpi.com

Research FocusExample SystemPotential Application
Heterometallic FrameworksMixed-metal this compound MOFsAdvanced catalysis, magnetic materials
Reactive ComplexesDipalladium(II) this compound complexAnion binding, sensing
Functional MOFsBio-inspired MOFs (bioMOFs)Drug delivery, imaging, detoxification

Advanced Computational Methodologies for Predicting this compound Interactions

The synergy between experimental work and computational modeling is becoming indispensable for advancing this compound research. nih.govnih.gov Advanced techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are being employed to provide deep insights into the non-covalent interactions that govern the behavior of these molecules. nih.govplos.org These computational tools can predict the stability and reactivity of different derivatives and their assemblies. nih.gov

For instance, DFT can be used to optimize molecular geometries and understand electronic properties, which are crucial for designing new materials. researchgate.net Molecular docking studies can predict the binding affinity of this compound derivatives to biological targets, aiding in the development of new therapeutic agents. nih.govnih.gov The use of specialized GNN architectures, such as InteractionNet, can further enhance the modeling and explanation of non-covalent protein-ligand interactions. arxiv.orgarxiv.org

Computational TechniqueApplication in this compound ResearchKey Insights
Density Functional Theory (DFT)Geometric optimization, electronic property calculationReactivity, stability, molecular geometry
Molecular Dynamics (MD)Simulation of self-assembly, conformational analysisBinding conformations, pharmacophoric features
Molecular DockingPrediction of binding to biological targetsAffinity to enzymes and receptors
Graph Neural Networks (GNNs)Modeling protein-ligand interactionsPrediction of binding affinity

Integration of this compound in Multifunctional Materials Systems

A key future direction is the integration of this compound-based components into hybrid multifunctional materials. nih.govnih.govrsc.org This involves combining them with other materials like polymers, nanoparticles, or other frameworks to create composites with synergistic or novel properties. rsc.org For example, MOFs derived from this compound can be combined with covalent organic frameworks (COFs) to create materials with enhanced catalytic capabilities for applications like photocatalytic water splitting and electrocatalytic oxygen reduction. rsc.org

The creation of these hybrid systems opens up possibilities for developing advanced materials for a wide range of applications, from electronics to biomedicine. nih.gov The ability to tailor the properties of the individual components and control their assembly at the nanoscale is crucial for realizing the full potential of these integrated systems.

Deepening Understanding of Supramolecular Assembly Mechanisms

A fundamental understanding of the mechanisms driving the self-assembly of this compound into ordered supramolecular structures is critical for controlling the properties of the resulting materials. researchgate.netrsc.org This self-assembly is governed by a complex interplay of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. rsc.orgresearchgate.net

Future research will focus on elucidating these assembly pathways in detail. Techniques like temperature-dependent UV/Vis studies can provide thermodynamic parameters for the self-assembly process, revealing whether the mechanism is isodesmic or cooperative. nih.gov Advanced imaging techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) can visualize the resulting nanostructures. nih.gov A deeper understanding of these mechanisms will enable the rational design of this compound-based systems that self-assemble into desired architectures with specific functions, including switchable supramolecular polymers. researchgate.netrsc.org A comprehensive grasp of non-covalent interactions is essential for rationalizing chemical trends and improving the design of chemical systems. nih.gov

Q & A

Q. What are the optimal synthetic routes for pyrazinetetracarboxamide, and how are yields maximized?

this compound is synthesized via controlled hydrolysis of tetracyanopyrazine in concentrated sulfuric acid. Key steps include:

  • Stirring tetracyanopyrazine in H₂SO₄ for 72 hours, followed by ice-water precipitation to achieve >99% yield .
  • Catalytic acid (e.g., H₂SO₄) in tetrahydrofuran or acetonitrile induces an exothermic reaction, forming crystalline products within 30 seconds .
    Methodological Insight: Monitor reaction temperature and acid stoichiometry to prevent over-hydrolysis to pyrazinetetracarboxylic acid. Recrystallization from water enhances purity .

Q. How is this compound characterized post-synthesis?

Characterization involves:

  • Spectroscopy: IR (KBr) peaks at 3490 cm⁻¹ (N-H stretch) and 1690 cm⁻¹ (C=O stretch); UV (H₂O) λmax at 223 nm (ε = 11,800) .
  • Elemental Analysis: C, H, and N percentages must align with theoretical values (e.g., C: 38.10%, N: 33.30%) .
  • Thermal Stability: Melting points (390–391°C with decomposition) confirm crystallinity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Toxicity Mitigation: Use fume hoods and PPE (gloves, lab coats) due to acute dermal/inhalation toxicity (Category 1) .
  • First Aid: Immediate medical consultation is required for exposure; provide safety data sheets to attending physicians .

Advanced Research Questions

Q. How do hydrogen-bond interactions in this compound complexes influence their structural stability?

  • Crystallographic Analysis: Short O···O distances (2.413–2.430 Å) in dipalladium(II) complexes suggest low-barrier hydrogen bonds (LBHBs). These interactions stabilize the pincer ligand architecture .
  • Quantum Topological Methods: Electron localization function (ELF) and Bader’s QTAIM analyses reveal covalent character in hydrogen bonds, influenced by counterion effects at coordination sites .
    Methodological Insight: Combine X-ray diffraction with noncovalent interaction (NCI) plots to map bond strength and ligand-field contributions .

Q. What experimental approaches can elucidate resistance mechanisms in pathogens exposed to this compound analogs?

  • Enzymatic Assays: Test pyrazinamidase activity in Mycobacterium tuberculosis to assess hydrolysis-dependent activation, as seen in pyrazinamide resistance studies .
  • Uptake Studies: Use radiolabeled analogs to evaluate membrane permeability deficits linked to resistance .
    Note: While direct data on this compound is limited, structural analogs suggest resistance arises from impaired uptake or enzymatic inactivation .

Q. Can computational models predict ligand behavior of this compound in coordination chemistry?

  • DFT/MD Simulations: Model ligand flexibility and anion-binding affinity in macrocyclic complexes.
  • Solvent Effects: Acetonitrile and water solvent models explain recrystallization outcomes and ligand solubility .
    Validation: Compare simulated IR spectra with experimental data to refine force-field parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.